molecular formula C14H30N4O2 B12799138 Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl- CAS No. 102584-85-0

Urea, 1,1'-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-

Cat. No.: B12799138
CAS No.: 102584-85-0
M. Wt: 286.41 g/mol
InChI Key: WGZBOMPBERTLSK-UHFFFAOYSA-N
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Description

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and reactivity, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves several steps. The primary method includes the reaction of hexamethylene diisocyanate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds. These derivatives have distinct properties and applications in different fields.

Scientific Research Applications

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of functional groups, which can participate in various chemical pathways. These interactions lead to the formation of stable complexes and intermediates, which are crucial for its applications in different fields.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylurea: Similar in structure but lacks the hexamethylene bridge.

    Hexamethylene diisocyanate: A precursor in the synthesis of the compound.

    Methylamine: Another precursor used in the synthesis.

Uniqueness

Urea, 1,1’-(1,1,6,6-tetramethylhexamethylene)bis(3-methyl-) is unique due to its specific structural arrangement, which imparts distinct properties. The presence of the hexamethylene bridge and multiple methyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

102584-85-0

Molecular Formula

C14H30N4O2

Molecular Weight

286.41 g/mol

IUPAC Name

1-[2,7-dimethyl-7-(methylcarbamoylamino)octan-2-yl]-3-methylurea

InChI

InChI=1S/C14H30N4O2/c1-13(2,17-11(19)15-5)9-7-8-10-14(3,4)18-12(20)16-6/h7-10H2,1-6H3,(H2,15,17,19)(H2,16,18,20)

InChI Key

WGZBOMPBERTLSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)NC(=O)NC)NC(=O)NC

Origin of Product

United States

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